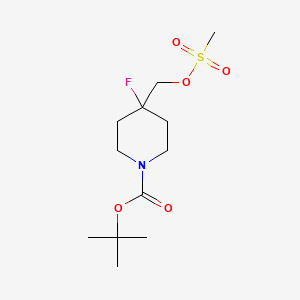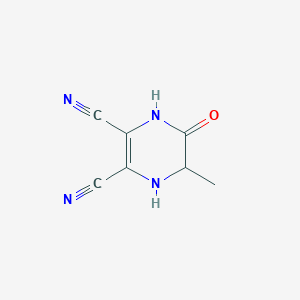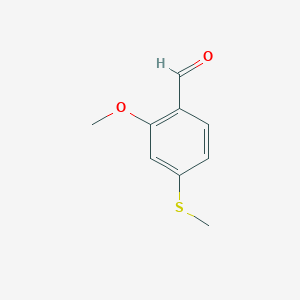
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(phenylmethyl)propanedioic acid typically involves the esterification of propanoic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of ethyl(phenylmethyl)propanedioic acid may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, has been explored to enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl(phenylmethyl)propanedioic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the phenylmethyl group.
Methyl butyrate: Another ester with a different alkyl group.
Diethyl malonate: A related compound with two ester groups and similar reactivity .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-benzyl-2-ethylpropanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-2-12(10(13)14,11(15)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ZXABGPBQPJYBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)
![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)




![tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)

